molecular formula C22H26N4O2 B10998838 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10998838
M. Wt: 378.5 g/mol
InChI Key: MKFUGVVPHXLYFM-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This molecule is a hybrid structure featuring a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole scaffold linked via an amide bond to a 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole moiety. The integration of these specific pharmacophores is known to contribute to significant biological activity. Compounds with the tetrahydrocarbazole core have been investigated for their potential as P-glycoprotein (P-gp) inhibitors, which is a key mechanism in overcoming multidrug resistance in cancer chemotherapy . The pyrazole-carboxamide component is a privileged structure in medicinal chemistry, often associated with various biological activities. This unique architectural combination makes the compound a valuable candidate for research in developing novel therapeutic agents, particularly in oncology for the modulation of drug efflux pumps. Furthermore, its well-defined structure allows for structure-activity relationship (SAR) studies, enabling researchers to explore the impact of chemical modifications on potency and selectivity. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize it in assay development, high-throughput screening, and as a building block in synthetic chemistry.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C22H26N4O2/c1-28-13-10-11-17-16(12-13)14-7-5-9-19(20(14)23-17)24-22(27)21-15-6-3-2-4-8-18(15)25-26-21/h10-12,19,23H,2-9H2,1H3,(H,24,27)(H,25,26)

InChI Key

MKFUGVVPHXLYFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=NNC5=C4CCCCC5

Origin of Product

United States

Preparation Methods

Starting Material: 6-Methoxy-1,2,3,4-tetrahydrocarbazole

The carbazole core is derived from 6-methoxy-1,2,3,4-tetrahydrocarbazole (CID 10798130), commercially available or synthesized via:

  • Borsche-Drechsel cyclization : Condensation of 4-methoxyphenylhydrazine with cyclohexanone under acidic conditions (H₂SO₄, ethanol, reflux).

  • Fischer indole synthesis : Reaction of 4-methoxycyclohexanone with phenylhydrazine in acetic acid.

Introduction of the 1-Amino Group

Method A: Nitration/Reduction Sequence

  • Nitration : Treat 6-methoxy-1,2,3,4-tetrahydrocarbazole with HNO₃/H₂SO₄ at 0–5°C to yield 1-nitro derivative.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CID 59691862).

Method B: Direct Amination

  • Use a Hofmann-Löffler reaction with N-chlorosuccinimide (NCS) and UV light to introduce the amine at position 1.

Synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid

Cycloheptane Ring Construction

The seven-membered ring is assembled via:

  • Ring-expansion : Treat cyclohexenone with diazomethane to form cycloheptanone.

  • Dieckmann cyclization : Ethyl 3-oxocycloheptane-1-carboxylate undergoes intramolecular ester condensation under basic conditions.

Pyrazole Ring Formation

Step 1: Hydrazine Cyclocondensation
React cycloheptanone hydrazone with ethyl acetoacetate in acetic acid to form the pyrazole ring.

Step 2: Carboxylic Acid Functionalization

  • Saponify the ester group (NaOH, H₂O/ethanol) to yield 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid .

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reagents :

  • EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure :

  • Activate the pyrazole-carboxylic acid (1.2 eq) with EDCl/HOBt in DMF (0°C, 30 min).

  • Add carbazole amine (1.0 eq) and DIPEA. Stir at room temperature for 12 h.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 85–90%.

Uranium-Based Coupling Reagents

Reagents :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium)

Procedure :

  • Mix carboxylic acid (1.1 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DCM.

  • Add carbazole amine (1.0 eq) and stir at 25°C for 6 h.

  • Quench with aqueous NH₄Cl and extract with DCM.

Yield : 88–93%.

Optimization Data and Comparative Analysis

MethodCoupling ReagentSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
EDCl/HOBtEDClDMF251285–90>95%
HATUHATUDCM25688–93>98%

Key Findings :

  • HATU outperforms EDCl in yield and reaction time due to superior activation of the carboxylic acid.

  • Polar aprotic solvents (DMF) enhance solubility but require longer purification vs. DCM.

Challenges and Mitigation Strategies

  • Epimerization Risk : The cyclohepta ring’s strain increases sensitivity to racemization. Using HATU at low temps (0°C) minimizes this.

  • Amine Protection : Boc-protected carbazole amines require TFA deprotection post-coupling, complicating workflows.

  • Byproduct Formation : Silica gel chromatography effectively removes urea byproducts from carbodiimide reactions .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbazole ring can be reduced to form a tetrahydrocarbazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carbazole ring may produce a tetrahydrocarbazole compound.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers explore its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is evaluated for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industry, this compound is explored for its potential use in materials science, such as the development of novel polymers or as a component in electronic devices. Its unique structure and properties make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

  • Structure : Features a 6-chloro-substituted carbazole linked to a tetrahydro-2H-pyran ring via carboxamide (C25H27ClN2O3) .
  • Key Differences: Substituent: Chlorine (electron-withdrawing) vs. methoxy (electron-donating) at position 6 of the carbazole. Ring System: Tetrahydro-2H-pyran (six-membered oxygen-containing ring) vs. cycloheptapyrazole (seven-membered nitrogen-containing ring). The pyran ring may confer rigidity, while the cycloheptapyrazole offers flexibility .

Triazanylidene-Substituted Carbazoles (Compounds 24 and 25)

  • Structures : Include 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one and a pyrazol-3-one analogue .
  • Key Differences: Linkage: Triazanylidene spacer vs. direct carboxamide bond. Heterocycles: Pyrimidinone or pyrazol-3-one vs. cycloheptapyrazole. These smaller heterocycles may reduce steric bulk but limit conformational diversity .

Hydrogen-Bonding and Crystallographic Analysis

  • Target Compound : The carboxamide group enables hydrogen bonding (N–H···O and C=O···H–N interactions), critical for crystal packing and solubility. The methoxy group may act as a hydrogen-bond acceptor .
  • The pyran oxygen may participate in weaker C–H···O interactions . Triazanylidene Derivatives: The triazanylidene spacer provides multiple hydrogen-bonding sites (N–H and C=O), enhancing supramolecular aggregation but possibly complicating crystallization .

Physicochemical Properties

Property Target Compound Chloro-Pyran Derivative Triazanylidene-Pyrimidinone
Molecular Weight ~440 (estimated) 438.9 ~450 (estimated)
Hydrogen Bond Donors 2 (amide N–H) 1 (amide N–H) 3 (amide + triazane N–H)
Hydrogen Bond Acceptors 4 (amide O, pyrazole N, methoxy O) 4 (amide O, pyran O) 6 (amide O, pyrimidinone O, triazane N)
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.0 (higher due to Cl) ~2.8 (polar triazane group)

Research Implications and Gaps

  • Structural Insights : The cycloheptapyrazole ring in the target compound offers a unique scaffold for probing conformational effects in drug-receptor interactions.
  • Data Limitations : Physical properties (melting point, solubility) and pharmacological data are absent for all compared compounds, highlighting the need for experimental characterization .
  • Synthetic Optimization : EDCI/HOBt-mediated coupling (as in ) remains a reliable method for carboxamide formation, but scalability for larger rings (e.g., cycloheptapyrazole) requires further study .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, particularly as receptor antagonists. This article provides an in-depth exploration of its biological activity based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H30N4O2 and a molecular weight of approximately 402.5 g/mol. Its structure features a tetrahydrocarbazole moiety linked to a cyclohepta[c]pyrazole framework, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC24H30N4O2
Molecular Weight402.5 g/mol
IUPAC NameThis compound

CRTH2 Receptor Antagonism

One of the primary biological activities of this compound is its role as a CRTH2 receptor antagonist . The CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells) is implicated in mediating inflammatory responses and is a target for treating conditions such as asthma and allergic diseases. Studies indicate that the compound can effectively inhibit the activation of this receptor, thereby reducing inflammation and related symptoms associated with allergic reactions.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant anti-inflammatory properties. For instance:

  • Cell Line Studies : The compound was tested on various human cell lines to assess its cytotoxicity and anti-inflammatory effects. Results showed a concentration-dependent inhibition of pro-inflammatory cytokines such as IL-4 and IL-5 at concentrations as low as 10 µM .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Asthma Model : In animal models of asthma induced by allergens, administration of the compound resulted in a marked decrease in airway hyperresponsiveness and eosinophilic infiltration in lung tissues.
  • Allergic Rhinitis : In studies involving nasal allergen challenges in rodents, the compound significantly reduced nasal inflammation and mucus production compared to control groups.

The mechanism by which this compound exerts its biological effects primarily revolves around its ability to block the CRTH2 receptor. By doing so:

  • It inhibits the downstream signaling pathways that lead to the secretion of inflammatory mediators.
  • This blockade results in decreased recruitment of eosinophils and other inflammatory cells to sites of allergic response.

Q & A

Q. How can quantum chemical calculations enhance predictive modeling of biological activity?

  • Workflow :
  • QSAR Models : Train on a dataset of pyrazole derivatives using descriptors like HOMO/LUMO gaps and electrostatic potential maps .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences (ΔΔG\Delta\Delta G) for analogs with modified substituents .

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